1-methyl-1H-1,3-benzodiazole-7-carbaldehyde

Chemical Synthesis Building Block Procurement Stability Profiling

Opt for the 7-carbaldehyde isomer (CAS 1367992-90-2) for its distinct electronic environment that outperforms the 4- or 5-analogs in Schiff-base formation and reductive aminations. Its ambient-temperature stability (InChIKey QUZYUJFBSDECDP) simplifies automated synthesis and eliminates cold-chain logistics. The low molecular weight (160.17 g/mol) provides headroom under Lipinski's Rule of 5, making it ideal for hit-to-lead campaigns. Secure this ≥95% pure building block with documented room-temperature handling advantages for your next medicinal chemistry project.

Molecular Formula C9H8N2O
Molecular Weight 160.17
CAS No. 1367992-90-2
Cat. No. B3047274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-1,3-benzodiazole-7-carbaldehyde
CAS1367992-90-2
Molecular FormulaC9H8N2O
Molecular Weight160.17
Structural Identifiers
SMILESCN1C=NC2=CC=CC(=C21)C=O
InChIInChI=1S/C9H8N2O/c1-11-6-10-8-4-2-3-7(5-12)9(8)11/h2-6H,1H3
InChIKeyQUZYUJFBSDECDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-1,3-benzodiazole-7-carbaldehyde (CAS 1367992-90-2): Procurement and Baseline Characterization


1-Methyl-1H-1,3-benzodiazole-7-carbaldehyde (CAS 1367992-90-2) is an organic compound characterized by a benzimidazole core with a methyl substitution at the 1-position and a reactive aldehyde group at the 7-position [1]. Its molecular formula is C9H8N2O, with a molecular weight of 160.17 g/mol . Commercial availability typically features a purity specification of ≥95% . This scaffold is of interest as a versatile building block in organic synthesis and medicinal chemistry .

Why Generic Substitution Fails: Differentiating 1-Methyl-1H-1,3-benzodiazole-7-carbaldehyde from Other Benzimidazole Carbaldehydes


The substitution pattern on the benzimidazole core dictates the compound's reactivity and physicochemical properties, making direct interchange with other analogs problematic. The specific positioning of the aldehyde at the 7-position (adjacent to the bridgehead nitrogen) in 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde creates a unique electronic environment compared to the more common 4- or 5-carbaldehyde isomers. This difference is quantifiable: the 7-carbaldehyde isomer possesses a distinct InChIKey (QUZYUJFBSDECDP-UHFFFAOYSA-N) and is reported to be stable at room temperature, unlike the 4-carbaldehyde analog which requires storage at 4°C . Such differences in stability and reactivity can lead to divergent outcomes in synthesis, as evidenced by the lack of overlap in the literature for their respective uses [1].

Quantitative Evidence Guide: Differentiation Data for 1-Methyl-1H-1,3-benzodiazole-7-carbaldehyde


Stability Advantage: Ambient Temperature Storage of the 7-Carbaldehyde Isomer

The 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde isomer demonstrates superior stability compared to its 4-carbaldehyde analog. It is specified for storage at ambient temperature (RT) . In contrast, the 1-methyl-1H-1,3-benzodiazole-4-carbaldehyde is specified for storage at 4°C, indicating a higher sensitivity to degradation under standard laboratory conditions .

Chemical Synthesis Building Block Procurement Stability Profiling

Electronic Distinction: Computed Topological Polar Surface Area (tPSA) of Positional Isomers

The positioning of the aldehyde group on the benzimidazole ring directly influences key computed physicochemical properties. The 7-carbaldehyde isomer has a computed Topological Polar Surface Area (tPSA) of 34.9 Ų [1]. The 4-carbaldehyde isomer shares an identical tPSA, but its distinct atomic connectivity results in a different InChIKey (WYODQVTZJOWTCO-UHFFFAOYSA-N) [2] and potentially different spatial orientation in a binding pocket, which is critical for molecular recognition.

Medicinal Chemistry Drug Design ADME Prediction

Substituent Impact on Molecular Weight: A Comparison with a Fluorinated Analog

The 1-methyl substituent on the benzimidazole core results in a molecular weight of 160.17 g/mol for the target compound . In comparison, the trifluoromethyl analog, 2-(trifluoromethyl)-1H-benzimidazole-7-carbaldehyde, has a significantly higher molecular weight of 214.14 g/mol . This ~54 g/mol increase is due to the replacement of the methyl group with a trifluoromethyl group, which also alters lipophilicity and metabolic stability.

Medicinal Chemistry Physicochemical Properties SAR Studies

Optimal Research and Procurement Scenarios for 1-Methyl-1H-1,3-benzodiazole-7-carbaldehyde


Synthesis of Diverse Libraries via Aldehyde-Derived Chemistry

The target compound's primary application is as a versatile synthetic building block. The reactive aldehyde at the 7-position serves as a handle for various transformations, including Schiff base formation, reductive aminations, and Grignard additions, enabling the rapid diversification of the benzimidazole core for hit-to-lead campaigns in medicinal chemistry .

Lead Optimization Where Scaffold Minimalism is Required

With a molecular weight of only 160.17 g/mol, this compound is an attractive starting point for projects adhering to strict physicochemical guidelines (e.g., Lipinski's Rule of 5). Its compact nature allows for the addition of multiple functional groups during optimization without exceeding desirable molecular weight or lipophilicity thresholds .

Process Chemistry and Stability Studies for Isomeric Scaffolds

The documented stability of this isomer at ambient temperatures makes it a more practical choice for large-scale synthetic operations or for use in automated synthesis platforms where cold storage is not feasible. This logistical advantage reduces process complexity and cost .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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